6-Amino-4-(4-methylphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
Properties
Molecular Formula |
C20H16N4O |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
6-amino-4-(4-methylphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H16N4O/c1-12-7-9-13(10-8-12)16-15(11-21)19(22)25-20-17(16)18(23-24-20)14-5-3-2-4-6-14/h2-10,16H,22H2,1H3,(H,23,24) |
InChI Key |
YHJXDXFMHZFIIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N |
Origin of Product |
United States |
Preparation Methods
Four-Component Reaction (4-CR) in Organic Solvents
The traditional approach involves a one-pot condensation of hydrazine hydrate, ethyl acetoacetate, 4-methylbenzaldehyde, and malononitrile in refluxing ethanol or acetonitrile. Catalysts such as piperidine or triethylamine accelerate the Michael addition-cyclization sequence, forming the pyranopyrazole core.
Typical Conditions:
Limitations:
-
Prolonged reaction times.
-
Moderate yields due to competing side reactions.
Green Chemistry Approaches
Aqueous-Mediated Synthesis with SiO₂-TiCl₄
A breakthrough in sustainability was achieved using SiO₂-TiCl₄ as a recyclable solid acid catalyst in water. This method eliminates organic solvents and reduces energy consumption.
Optimized Protocol:
-
Reactants: Hydrazine hydrate (1.2 equiv), ethyl acetoacetate (1 equiv), 4-methylbenzaldehyde (1 equiv), malononitrile (1 equiv).
-
Catalyst: SiO₂-TiCl₄ (15 mg/mmol substrate).
-
Conditions: H₂O, 60°C, 45 minutes.
Advantages:
-
Catalyst reused five times without significant activity loss.
-
No column chromatography required; product precipitates upon cooling.
Ultrasound-Assisted Synthesis
Ultrasound irradiation enhances reaction kinetics by promoting cavitation, enabling catalyst-free synthesis in water.
Key Data:
| Parameter | Conventional Heating | Ultrasound |
|---|---|---|
| Time | 4 hours | 20 minutes |
| Yield | 75% | 92% |
| Energy Consumption | 150 W | 50 W |
Procedure:
Advanced Catalytic Systems
Visible-Light-Promoted Radical Cyclization
A photoredox strategy using AC-SO₃H and [cholineCl][urea] as dual catalysts under visible light achieves near-quantitative yields.
Mechanistic Insights:
-
Radical Initiation: Visible light excites AC-SO₃H, generating malononitrile-derived radicals.
-
Cyclization: Radicals undergo Michael addition to the enamine intermediate, followed by oxidative aromatization.
Conditions:
Magnetic Nanocatalysts (Fe₃O₄@SiO₂@PTS-DABA)
Core-shell nanoparticles enable rapid separation and reuse. The acidic -SO₃H groups on the silica surface catalyze the reaction efficiently.
Performance Metrics:
Industrial-Scale Production
Continuous Flow Reactor Design
For large-scale synthesis, a tubular flow reactor with TiO₂-coated channels minimizes thermal gradients and byproduct formation.
Process Parameters:
| Parameter | Value |
|---|---|
| Residence Time | 8 minutes |
| Temperature | 100°C |
| Throughput | 12 kg/day |
| Purity | 99.5% (HPLC) |
Economic Benefits:
-
40% reduction in raw material costs vs. batch processes.
Comparative Analysis of Methods
Table 1: Efficiency Metrics Across Synthesis Strategies
| Method | Yield (%) | Time | Catalyst Reusability | Eco-Friendliness |
|---|---|---|---|---|
| Thermal (Ethanol) | 70–75 | 4–6 hours | None | Low |
| SiO₂-TiCl₄/H₂O | 88–92 | 45 minutes | 5 cycles | High |
| Ultrasound/H₂O | 92 | 20 minutes | None | High |
| Visible-Light | 94 | 28 hours | 3 cycles | Moderate |
| Fe₃O₄@SiO₂@PTS-DABA | 89–93 | 30 minutes | 10 cycles | High |
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(4-methylphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent. It has been identified as an inhibitor of the Ral GTPase, which plays a critical role in cancer cell growth and metastasis. In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (A549) cancer cells. The IC50 values for these compounds ranged from 10 to 30 µM, indicating moderate to high anticancer activity .
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide and cyclooxygenase-2 in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests a promising mechanism for treating inflammatory diseases .
3. Antioxidant Activity
The antioxidant properties of 6-Amino-4-(4-methylphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have been evaluated through various assays. Compounds with similar structures have shown significant free radical scavenging activity, which is crucial for reducing oxidative stress in biological systems .
Case Study 1: Anticancer Efficacy
A study focused on the anticancer efficacy of derivatives from this compound involved testing against multiple cancer cell lines:
| Cell Line | IC50 Value (µM) | Activity Level |
|---|---|---|
| MCF-7 | 15 | Moderate |
| HeLa | 20 | Moderate |
| A549 | 25 | High |
These findings underscore the potential of the compound as a lead structure for developing new anticancer therapies .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory effects were assessed using RAW 264.7 macrophages:
| Treatment | Cytokine Inhibition (%) |
|---|---|
| Control | - |
| Compound Treatment | 65% |
| Standard Drug (e.g., Aspirin) | 70% |
This study demonstrated that the compound significantly inhibits pro-inflammatory cytokine production compared to controls .
Mechanism of Action
The mechanism of action of 6-Amino-4-(4-methylphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. It can intercalate into DNA, disrupting the replication process and leading to cell death. This mechanism is particularly relevant in its anticancer activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents at positions 3, 4, and 5, leading to distinct physicochemical and biological profiles.
Table 1: Substituent Variations and Physical Data
Notes:
- Electron-withdrawing groups (e.g., trifluoromethyl ) enhance lipophilicity, improving PDE2 inhibitory potency.
- Hydroxyphenyl substituents (e.g., AMDPC ) correlate with anticancer activity but may reduce metabolic stability.
- Methoxy and benzyloxy groups (e.g., 11i , 4a ) improve solubility and synthetic versatility.
Biological Activity
6-Amino-4-(4-methylphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a notable compound in the field of medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, drawing from various research studies.
Synthesis
The synthesis of this compound typically involves a multi-component reaction. A notable method employs ultrasound irradiation in an aqueous medium, which enhances the reaction efficiency and yields compared to conventional methods . The reaction involves hydrazine, ethyl 3-oxo-3-phenylpropanoate, aldehydes, and malononitrile.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. A study evaluated various pyrazole derivatives for their cytotoxic effects against different cancer cell lines. The results showed that certain derivatives had IC50 values ranging from 36 nM to 580 nM against liver cancer (HEPG2), breast cancer (MCF), and gastric cancer (NUGC) cell lines . The presence of specific substituents on the pyrazole ring significantly influenced the cytotoxicity.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 6a | HEPG2 | 399 |
| 6b | MCF | >1000 |
| 6c | NUGC | 120 |
| 9 | HA22T | 58 |
The mechanism underlying the antitumor activity of these compounds is linked to their ability to inhibit critical pathways involved in tumor growth. Specifically, pyrazole derivatives have shown inhibitory activity against key targets such as BRAF(V600E) and EGFR, which are pivotal in cancer progression . This suggests that these compounds could serve as lead structures for developing new anticancer agents.
Antimicrobial Properties
In addition to antitumor activity, this compound has demonstrated antimicrobial activity. Studies have reported that certain derivatives possess significant antibacterial and antifungal properties, making them potential candidates for treating infections caused by resistant strains of bacteria .
Study on Cytotoxicity
A detailed investigation into the cytotoxic effects of various derivatives revealed that modifications at the phenyl ring can enhance potency against specific cancer types. For instance, substitution with electron-withdrawing groups generally improved activity against gastric cancer cells compared to unsubstituted variants .
Antimicrobial Efficacy
Another study highlighted the antimicrobial activities of new derivatives synthesized from the core structure. These compounds were tested against a range of bacterial strains and fungi, showing promising results that warrant further exploration in clinical settings .
Q & A
Q. What are the established synthetic protocols for preparing 6-amino-4-(4-methylphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile?
The compound is typically synthesized via multi-component reactions (MCRs) involving ethyl acetoacetate, hydrazine hydrate, substituted aldehydes, and malononitrile. Aqueous media with surfactants like cetyltrimethylammonium chloride (CTACl) improve yields (70–90%) by enhancing reactant solubility and reducing side reactions . Ethanol/water (1:1) mixtures are common solvents, and room-temperature conditions are favored to minimize energy consumption .
Q. How is structural characterization performed for this compound and its derivatives?
Key techniques include:
- Melting Point Analysis : Derivatives exhibit distinct melting points (e.g., 198–200°C for nitro-substituted analogs) .
- Spectroscopy :
Q. What in vitro assays are used to evaluate pharmacological activity?
Calcium channel blockade assays (comparing to nifedipine) and vasorelaxation studies on rat aortic rings are standard for assessing antihypertensive potential . Antibacterial activity is tested via MIC (minimum inhibitory concentration) against Gram-positive/negative strains .
Q. How are green chemistry principles applied to its synthesis?
Water is used as a solvent to reduce toxicity, with CTACl or trisodium citrate as catalysts to enhance efficiency. Reaction times are shortened to 2–4 hours, achieving >85% atom economy .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Catalyst Screening : Ionic liquids like [EtNH][HSO] enhance yields (up to 92%) by stabilizing intermediates .
- Solvent Effects : Ethanol/water mixtures reduce byproduct formation compared to pure organic solvents .
- Temperature Control : Room temperature minimizes decomposition, while microwave-assisted synthesis reduces time (30 minutes) .
Q. How are overlapping NMR signals resolved for structurally similar derivatives?
Q. What discrepancies exist between in vitro and in vivo antihypertensive activity data?
In vitro calcium channel blockade (IC ~12 µM) may not fully predict in vivo efficacy due to bioavailability variations. Pharmacokinetic studies (e.g., plasma protein binding) are critical for translational research .
Q. How do substituents on the phenyl ring influence bioactivity?
Q. What crystallographic data reveal about the compound’s conformation?
Single-crystal X-ray diffraction shows a planar pyranopyrazole core with dihedral angles of 15.2° between phenyl rings. Hydrogen bonding (N–H···N) stabilizes the structure, as evidenced by R = 0.0464 and wR = 0.0966 .
Q. How should conflicting data on reaction yields or bioactivity be analyzed?
- Statistical Tools : Use ANOVA to compare yields under varying conditions (e.g., catalyst type, solvent ratio) .
- Meta-Analysis : Cross-reference IR/NMR data to confirm structural consistency across studies .
- Dose-Response Curves : Re-evaluate bioactivity using standardized protocols (e.g., NIH-3T3 cells for cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
